molecular formula C23H16F3N3O2 B12609029 N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-74-6

N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12609029
CAS No.: 917966-74-6
M. Wt: 423.4 g/mol
InChI Key: FYQRMAGZBFXPSP-UHFFFAOYSA-N
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Description

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline moiety, a phenyl group, and a trifluoromethoxyphenyl group, making it a versatile molecule in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound’s quinoline moiety allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can inhibit the production of pro-inflammatory cytokines and disrupt microbial cell processes, leading to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of its quinoline and trifluoromethoxyphenyl groups. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

917966-74-6

Molecular Formula

C23H16F3N3O2

Molecular Weight

423.4 g/mol

IUPAC Name

1-(2-quinolin-3-ylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)31-18-11-9-17(10-12-18)28-22(30)29-21-8-4-2-6-19(21)16-13-15-5-1-3-7-20(15)27-14-16/h1-14H,(H2,28,29,30)

InChI Key

FYQRMAGZBFXPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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